Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate
Description
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is a heterocyclic ester compound featuring an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 7, a phenyl group at position 2, and an ethoxyacetate moiety at position 3. This structure combines aromatic and ester functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound’s synthesis likely involves condensation or nucleophilic substitution reactions, as seen in related imidazo-pyrimidine derivatives .
Properties
IUPAC Name |
ethyl 2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-22-16(21)11-23-15-9-12(2)18-17-19-14(10-20(15)17)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSXLGRFPAAMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often include the use of polar organic solvents and elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis in industrial production can also enhance the efficiency and reduce the reaction time compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or imidazo[1,2-a]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Functional Differences
- Lipophilicity : Thioether-containing analogues (e.g., ) exhibit higher logP values compared to oxygen-linked derivatives, influencing membrane permeability and metabolic clearance.
- Solubility : Methyl esters (e.g., ) may hydrolyze faster than ethyl esters, affecting bioavailability. The 5-oxo group in increases polarity, enhancing aqueous solubility.
Analytical and Computational Tools
Crystallographic refinement programs like SHELXL and SHELXT are critical for confirming the structures of these compounds. For example, SHELXL’s robust refinement algorithms enable precise determination of substituent conformations, particularly for chlorine- or sulfur-containing derivatives .
Biological Activity
Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate (CAS No. 866043-19-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H17N3O3
- Molecular Weight : 311.34 g/mol
- Density : 1.24 g/cm³ (predicted)
- pKa : 5.09 (predicted)
Imidazo[1,2-a]pyrimidine derivatives, including this compound, have been shown to exhibit diverse biological activities such as antimicrobial, antifungal, and anticancer properties. The mechanism often involves the inhibition of specific kinases and enzymes that are crucial for cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives possess significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. Results indicated moderate to high potency against renal and breast cancer cells .
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays:
- Activity Against Mycobacterium tuberculosis : Some derivatives exhibited moderate activity against M. tuberculosis H37Rv .
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of various imidazo[1,2-a]pyrimidine derivatives, this compound was evaluated for its ability to inhibit tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to control groups.
| Compound | Tumor Volume Reduction (%) | IC50 (µM) |
|---|---|---|
| Ethyl 2-[...] | 65% | 12 |
| Control | - | - |
Case Study 2: Antimicrobial Screening
A panel of imidazo[1,2-a]pyrimidine compounds was screened for antimicrobial activity against a range of pathogens. Ethyl 2-[...] showed effective inhibition against Gram-positive bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Escherichia coli | 15 | 30 |
Discussion
The biological activity of this compound suggests it may serve as a lead compound for further development in anticancer and antimicrobial therapies. Its ability to penetrate the blood-brain barrier also opens avenues for neurological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
